molecular formula C9H19NO5S B12531911 3-Methyl-N-(3-sulfopropyl)-L-valine CAS No. 819864-25-0

3-Methyl-N-(3-sulfopropyl)-L-valine

Cat. No.: B12531911
CAS No.: 819864-25-0
M. Wt: 253.32 g/mol
InChI Key: AQVZYWLVFCWBGO-SSDOTTSWSA-N
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Description

3-Methyl-N-(3-sulfopropyl)-L-valine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a methyl group at the third position and a sulfopropyl group attached to the nitrogen atom of the valine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-sulfopropyl)-L-valine typically involves the following steps:

    Starting Materials: The synthesis begins with L-valine, which is commercially available.

    Methylation: The methylation of L-valine is achieved using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-sulfopropyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfopropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-Methyl-N-(3-sulfopropyl)-L-valine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The sulfopropyl group can enhance the compound’s binding affinity to certain proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(3-sulfopropyl)-D-valine: An enantiomer of the compound with similar structural features but different biological activity.

    N-Methyl-L-valine: Lacks the sulfopropyl group, resulting in different chemical and biological properties.

    N-(3-sulfopropyl)-L-valine: Lacks the methyl group, leading to variations in reactivity and applications.

Uniqueness

3-Methyl-N-(3-sulfopropyl)-L-valine is unique due to the presence of both the methyl and sulfopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

819864-25-0

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

(2S)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid

InChI

InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m1/s1

InChI Key

AQVZYWLVFCWBGO-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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